Pneumocandin M1, also known as FR179642, is a significant compound in the field of medicinal chemistry, particularly as an intermediate in the synthesis of the antifungal drug Micafungin. This compound belongs to the echinocandin class, which is known for its potent antifungal properties. Echinocandins, including Pneumocandin M1, are crucial for treating life-threatening fungal infections, particularly those caused by Candida species and Aspergillus species.
Pneumocandin M1 is derived from the fermentation of the bacterium Actinoplanes utahensis, which produces a precursor compound known as FR901379. The classification of Pneumocandin M1 falls under lipopeptide antibiotics, specifically targeting fungal cell wall synthesis by inhibiting β-(1→3)-D-glucan, a critical component of the cell wall in many pathogenic fungi.
The synthesis of Pneumocandin M1 involves several key steps:
This method is noted for being efficient and cost-effective, yielding high-purity products suitable for further pharmaceutical applications.
Pneumocandin M1 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its chemical formula is . The structure includes various amino acid residues and a lipid moiety that enhance its antifungal properties. Detailed structural data can be obtained through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Pneumocandin M1 participates in several chemical reactions that are critical for its function as an antifungal agent:
The mechanism of action of Pneumocandin M1 involves its interaction with the enzyme 1,3-β-D-glucan synthase. By binding to this enzyme, Pneumocandin M1 disrupts the synthesis of β-(1→3)-D-glucan, a vital component of the fungal cell wall. This disruption causes osmotic instability within the fungal cell, leading to lysis and death. The selectivity of this mechanism is significant because it targets fungal cells without affecting mammalian cells, making it a valuable therapeutic agent .
Pneumocandin M1 exhibits several important physical and chemical properties:
These properties are crucial for its formulation into effective pharmaceutical products.
Pneumocandin M1 has several applications in scientific research and medicine:
Pneumocandin M1 (FR-179642) is a cyclic hexapeptide lipopeptide belonging to the echinocandin class of antifungal natural products. Its core structure consists of six amino acids—including non-proteinogenic residues like 4,5-dihydroxy-L-ornithine and 3,4-dihydroxy-L-homotyrosine—linked to a hydrophobic acyl side chain (specifically, a palmitoyl group). This architecture enables non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme critical for fungal cell wall integrity [1] [6].
Table 1: Core Structural Features of Pneumocandin M1
Property | Description |
---|---|
Molecular Formula | C₅₀H₈₀N₈O₁₇ (Pneumocandin B₀ analog); C₃₅H₅₂N₈O₂₀S (sulfated derivative) |
Molecular Weight | 1065.23 g/mol (Pneumocandin B₀); 936.9 g/mol (Pneumocandin M1) |
Key Functional Groups | Cyclic hexapeptide core, N-linked acyl chain, sulfate ester (M1 variant) |
Solubility | Limited water solubility; soluble in ethanol, methanol, DMF, DMSO |
Unique Modification | Sulfate ester at C-3 of dihydroxyhomotyrosine residue (vs. B₀’s hydroxyl) |
Structurally, Pneumocandin M1 distinguishes itself from other echinocandins through a sulfate ester modification on its aromatic residue. This contrasts with caspofungin’s precursor pneumocandin B₀ (lacking sulfate) and anidulafungin’s precursor echinocandin B (linoleoyl side chain) [6] [9]. The sulfate group enhances water solubility compared to non-sulfated analogs, a critical factor for pharmaceutical derivatization.
The discovery of Pneumocandin M1 is intertwined with the broader exploration of echinocandin antifungals:
This timeline underscores Pneumocandin M1’s role in bridging natural product discovery and clinical drug development, exemplifying rational design from fungal metabolites.
Pneumocandin M1 originates from the filamentous fungus Coleophoma empetri, a pathogen of the plant Empetrum nigrum (crowberry). This species produces FR901379, a mixture of sulfated pneumocandins, through a hybrid nonribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) pathway [3] [9]. Key biosynthetic steps include:
Table 2: Biosynthetic Enzymes in Pneumocandin M1 Production
Enzyme Type | Function | Gene/Complex |
---|---|---|
Hybrid NRPS-PKS | Assembly of peptide core and lipid side chain | pcs gene cluster |
Cytochrome P450 Oxidase | Amino acid hydroxylation (e.g., proline residues) | gloxy genes |
Sulfotransferase | Addition of sulfate ester to homotyrosine | Uncharacterized |
Transporter Proteins | Export of mature pneumocandin from fungal cells | ABC transporters |
Comparative genomics reveals that Coleophoma empetri shares orthologous biosynthetic genes with Glarea lozoyensis (producer of pneumocandin B₀), but differences in tailoring enzymes account for structural variations like sulfation [3] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: